2-Octadecenylsuccinic anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

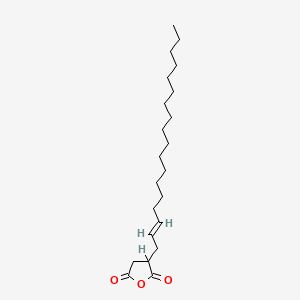

2-Octadecenylsuccinic anhydride: is an organic compound that belongs to the class of alkenylsuccinic anhydrides. It is characterized by the presence of a long alkenyl chain attached to the succinic anhydride moiety. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly as an emulsifying agent.

準備方法

Synthetic Routes and Reaction Conditions: 2-Octadecenylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with 1-octadecene. The reaction is carried out under mild alkaline conditions, often using a catalyst to facilitate the process. The general reaction can be represented as follows:

Maleic anhydride+1-octadecene→2-Octadecenylsuccinic anhydride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 2-Octadecenylsuccinic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 2-Octadecenylsuccinic acid.

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

Amidation: Involves the use of amines and may require heating to facilitate the reaction.

Major Products Formed:

Hydrolysis: 2-Octadecenylsuccinic acid.

Esterification: 2-Octadecenylsuccinic esters.

Amidation: 2-Octadecenylsuccinic amides.

科学的研究の応用

Key Applications

-

Curing Agent for Epoxy Resins

- ODSA is widely used as a curing agent for epoxy resins, enhancing the mechanical properties and thermal stability of the final products. The incorporation of ODSA in epoxy formulations leads to improved adhesion and chemical resistance, making it suitable for coatings, adhesives, and composite materials .

- Corrosion Inhibitor

- Internal Sizing Agent in Papermaking

- Chemical Intermediate

- Surfactant and Detergent

- Additive in Motor Oils

Case Study 1: Epoxy Resin Development

In a study conducted by Broadview Technologies, ODSA was used as a curing agent for epoxy resins. The results showed that formulations containing ODSA exhibited superior mechanical properties compared to those cured with traditional agents. The enhanced flexibility and toughness were attributed to the unique structure of ODSA, which provided better cross-linking during the curing process .

Case Study 2: Corrosion Resistance in Industrial Applications

Research published by Milliken demonstrated that lubricants formulated with ODSA significantly reduced corrosion rates on metal surfaces under harsh conditions. The study highlighted that ODSA's long alkenyl chain contributed to its effectiveness as a barrier against moisture and corrosive agents, making it ideal for use in heavy machinery .

Case Study 3: Paper Hydrophobization

An investigation into the use of ODSA as an internal sizing agent revealed that paper treated with ODSA showed a marked improvement in water resistance compared to untreated samples. This property was essential for producing high-performance packaging materials that require durability against environmental factors .

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Curing Agent for Epoxy Resins | Enhances mechanical properties of epoxy formulations | Improved adhesion, thermal stability |

| Corrosion Inhibitor | Protects metal surfaces from oxidation | Reduces wear, prolongs machinery lifespan |

| Internal Sizing Agent | Hydrophobizes paper and paperboard | Improves water resistance |

| Chemical Intermediate | Used in synthesis of esters, amides, imides | Essential for specialty chemicals |

| Surfactant | Reduces surface tension in detergents | Enhances cleaning efficiency |

| Additive in Motor Oils | Improves viscosity index and thermal stability | Enhances performance characteristics |

作用機序

The mechanism of action of 2-Octadecenylsuccinic anhydride involves its ability to interact with both hydrophilic and hydrophobic substances due to its amphiphilic nature. This property allows it to stabilize emulsions by reducing the surface tension between immiscible liquids. The molecular targets and pathways involved in its action include the formation of micelles and the stabilization of oil-in-water or water-in-oil emulsions.

類似化合物との比較

- 2-Dodecenylsuccinic anhydride

- 2-Octenylsuccinic anhydride

- Hexadecylsuccinic anhydride

Comparison: 2-Octadecenylsuccinic anhydride is unique due to its longer alkenyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs like 2-Dodecenylsuccinic anhydride. This makes it more effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and in the production of water-repellent coatings .

特性

CAS番号 |

67066-88-0 |

|---|---|

分子式 |

C22H38O3 |

分子量 |

350.5 g/mol |

IUPAC名 |

3-octadec-2-enyloxolane-2,5-dione |

InChI |

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h16-17,20H,2-15,18-19H2,1H3 |

InChIキー |

KLAIOABSDQUNSA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |

正規SMILES |

CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |

Key on ui other cas no. |

67066-88-0 |

物理的記述 |

Liquid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。